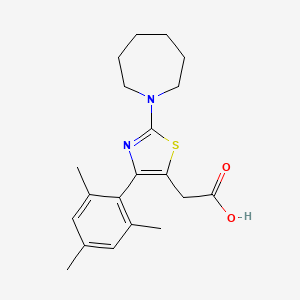

2-(2-(Azepan-1-yl)-4-mesitylthiazol-5-yl)acetic acid

Description

Properties

Molecular Formula |

C20H26N2O2S |

|---|---|

Molecular Weight |

358.5 g/mol |

IUPAC Name |

2-[2-(azepan-1-yl)-4-(2,4,6-trimethylphenyl)-1,3-thiazol-5-yl]acetic acid |

InChI |

InChI=1S/C20H26N2O2S/c1-13-10-14(2)18(15(3)11-13)19-16(12-17(23)24)25-20(21-19)22-8-6-4-5-7-9-22/h10-11H,4-9,12H2,1-3H3,(H,23,24) |

InChI Key |

DBRVUOCHDBTABS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=C(SC(=N2)N3CCCCCC3)CC(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Thiazole Ring Formation

- Cyclization of α-haloketones with thiourea derivatives is a classical method to form thiazole rings. For example, methyl-thiourea can be condensed with α-bromo or α-chloroketones to yield 5-substituted thiazoles after cyclization and ring closure under mild conditions.

- In the context of this compound, a suitable α-haloketone bearing the mesityl group at the 4-position can be synthesized first, followed by reaction with azepan-1-yl-substituted thiourea or related precursors to form the thiazole ring with azepane at position 2.

Introduction of the Azepan-1-yl Group

- The azepane moiety can be introduced by nucleophilic substitution on a halogenated thiazole intermediate or by direct amination of a suitable precursor.

- For example, 4-(azepan-1-yl)thian-4-yl acetic acid derivatives have been prepared by substitution of halogenated thiazoles with azepane under basic conditions.

- Alternatively, reductive amination or Buchwald-Hartwig amination methods can be employed to attach the azepane ring to the thiazole core.

Mesityl Group Installation

- The mesityl group (1,3,5-trimethylphenyl) is typically introduced via electrophilic aromatic substitution on the thiazole ring or by Suzuki-Miyaura cross-coupling using mesitylboronic acid derivatives and halogenated thiazoles.

- This step requires careful control of reaction conditions to avoid polysubstitution and to maintain the integrity of the thiazole ring.

Acetic Acid Functionalization

- The acetic acid group at the 5-position of the thiazole ring can be introduced by alkylation with haloacetic acid derivatives or by carboxylation of a methyl group via oxidation.

- For example, 5-acetyl thiazoles can be converted to 5-acetic acid derivatives by oxidation of the methyl or alcohol intermediates using manganese dioxide or other oxidants.

- Hydrolysis of ester intermediates to the free acid is commonly performed under acidic or basic conditions.

Representative Synthetic Route (Literature-Based)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of α-haloketone with mesityl substituent | Bromination of mesityl-substituted ketone | α-Bromo ketone intermediate |

| 2 | Cyclization with methyl-thiourea or azepan-1-yl thiourea | Reflux in ethanol or DMF | Formation of 2-(azepan-1-yl)-4-mesitylthiazole core |

| 3 | Alkylation at 5-position | Reaction with haloacetic acid or ester | Introduction of acetic acid side chain |

| 4 | Hydrolysis | Acidic or basic hydrolysis | Conversion to free acetic acid |

Research Findings and Optimization

- Continuous-flow synthesis methods have been reported for related heterocyclic acetic acids, offering improved yields, selectivity, and safety by controlling reactive intermediates.

- Metal-free and solvent-free approaches have been developed for similar acetic acid derivatives, enhancing sustainability and reducing purification steps.

- Oxidation steps using manganese dioxide have been optimized to achieve high conversion rates of alcohol intermediates to ketones, which are then converted to acetic acid derivatives.

- Protection strategies such as Boc protection of amines during intermediate steps improve selectivity and yield.

Data Table: Key Reaction Parameters and Yields

| Step | Reaction | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| α-Haloketone synthesis | Bromination | Room temp, 4 h | 90-98 | High purity required |

| Thiazole cyclization | Reflux in EtOH | 2-4 h | 75-85 | Use of methyl-thiourea or azepan-1-yl thiourea |

| Alkylation (acetic acid side chain) | Haloacetic acid, base | RT to 50°C, 3 h | 70-80 | Controlled pH critical |

| Hydrolysis | Acidic or basic | 60-95°C, 4 h | 80-90 | Avoid over-hydrolysis |

Chemical Reactions Analysis

Types of Reactions

2-(2-(Azepan-1-yl)-4-mesitylthiazol-5-yl)acetic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using sulfuric acid.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

2-(2-(Azepan-1-yl)-4-mesitylthiazol-5-yl)acetic acid has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-(Azepan-1-yl)-4-mesitylthiazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Structural and Functional Differences

- Azepane vs. Piperidine/Amino Groups: The seven-membered azepane ring in the target compound may confer greater conformational flexibility compared to six-membered piperidine (e.g., ) or rigid amino groups (e.g., ). This flexibility could enhance binding to larger enzyme active sites.

- Mesityl vs. Phenyl/Methoxyphenyl : The mesityl group’s steric bulk and electron-donating methyl groups may improve lipophilicity and metabolic stability relative to simpler phenyl () or methoxyphenyl () substituents.

- Thiazole Core Modifications: Derivatives like thiazolidinones () or triazole-thiazole hybrids () exhibit varied bioactivities, suggesting that the azepane-mesityl combination in the target compound could uniquely modulate antimicrobial or antitumor properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.